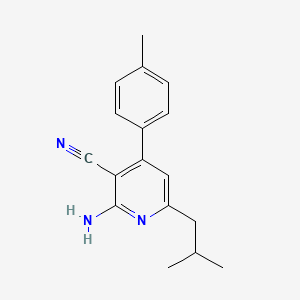

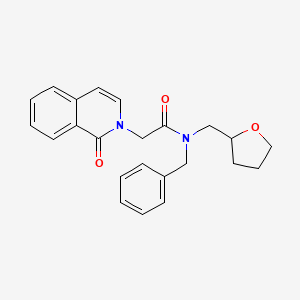

2-amino-6-isobutyl-4-(4-methylphenyl)nicotinonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The study and development of nicotinonitrile derivatives, including compounds similar to "2-amino-6-isobutyl-4-(4-methylphenyl)nicotinonitrile," focus on synthesizing novel materials that exhibit a wide range of biological and chemical properties. These efforts are part of broader research into nicotinonitriles due to their potential applications in various fields, including pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of nicotinonitrile derivatives often involves multi-component reactions (MCRs) that allow for the efficient assembly of complex structures from simpler starting materials. For example, the synthesis of 2-amino nicotinonitrile derivatives has been achieved through one-pot MCRs in aqueous media using catalysts like tetrabutyl ammonium bromide (Kurumurthy et al., 2015). Additionally, sonochemical synthesis methods have been employed to prepare 2-amino-4,6-disubstituted nicotinonitrile derivatives, highlighting the diversity of techniques available for constructing these molecules (Chandrasekhar Challa et al., 2021).

Molecular Structure Analysis

The molecular structures of nicotinonitrile derivatives are often elucidated using various spectroscopic techniques such as IR, NMR, and mass spectrometry, alongside X-ray crystallography. These studies reveal the non-planar nature of these molecules and the specific angles and conformations adopted by their constituent rings. For instance, analyses have shown how the central pyridyl ring in certain derivatives makes specific dihedral angles with adjacent phenyl and thiophene rings, affecting the molecule's overall geometry and properties (Fun et al., 2010).

Applications De Recherche Scientifique

Corrosion Inhibition

Pyridine derivatives, such as 2-amino-6-(2,4-dihydroxyphenyl)-4-(4-methoxyphenyl)nicotinonitrile, have been studied for their corrosion inhibition properties on steel surfaces in acidic environments. The adsorption of these compounds on metal surfaces reduces corrosion significantly, with certain derivatives showing an inhibition efficiency of over 90% at specific concentrations. Electrochemical, surface analysis, and quantum chemical studies support these findings, emphasizing the potential of pyridine derivatives as effective corrosion inhibitors (Ansari, Quraishi, & Singh, 2015).

Synthesis of Novel Compounds

Research has developed efficient single-pot strategies for synthesizing 2-amino nicotinonitrile derivatives via multi-component reactions. These methods employ catalysts in aqueous mediums, demonstrating the versatility and adaptability of these compounds in synthetic chemistry. Such approaches pave the way for creating a wide range of nicotinonitrile derivatives with potential applications in various chemical industries (Kurumurthy et al., 2015).

Antimicrobial Activities

Some novel pyrido[2,3-d]pyrimidine derivatives, synthesized from 2-amino-(6-phenoxathiin-2-yl)-4-phenyl-nicotinonitrile, have been evaluated for their antibacterial and antifungal activities. These compounds offer a new avenue for developing antimicrobial agents, highlighting the therapeutic potential of nicotinonitrile derivatives in combating various microbial infections (Behalo, 2008).

Fluorescence Sensing

2-Amino-6-methyl-4-phenyl-nicotinonitrile, a 2-aminopyridine-based fluorescent compound, has shown promise as a chemosensor for detecting Fe3+ and Hg2+ ions. This compound can distinguish between these metal ions through specific absorption and fluorescence quenching behaviors, indicating its potential application in environmental monitoring and bioimaging (Koner et al., 2012).

Biofuel Production

Research into engineered enzymes for biofuel production has explored the use of nicotinamide dinucleotide (NADH)-dependent pathways. These studies have focused on optimizing the conversion of glucose to isobutanol, a leading biofuel candidate, under anaerobic conditions. The development of an NADH-dependent pathway enables efficient isobutanol production, demonstrating the relevance of nicotinonitrile derivatives in renewable energy research (Bastian et al., 2011).

Propriétés

IUPAC Name |

2-amino-4-(4-methylphenyl)-6-(2-methylpropyl)pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3/c1-11(2)8-14-9-15(16(10-18)17(19)20-14)13-6-4-12(3)5-7-13/h4-7,9,11H,8H2,1-3H3,(H2,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJUKXMWXHLTXAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C(=NC(=C2)CC(C)C)N)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-(4-methylphenyl)-6-(2-methylpropyl)pyridine-3-carbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide](/img/structure/B5570706.png)

![N-(5-benzoyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-2-chloroacetamide](/img/structure/B5570729.png)

![ethyl [8-(1,1-dimethylpropyl)-3-thioxo-1,2,4-triazaspiro[4.5]dec-2-yl]acetate](/img/structure/B5570732.png)

![2-chloro-N-(3'-cyano-1'H-spiro[cyclohexane-1,2'-naphthalen]-4'-yl)acetamide](/img/structure/B5570741.png)

![3-(2,5-dimethyl-1H-pyrrol-1-yl)-6-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5570759.png)

![2-methyl-4-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-1,3-thiazole-5-carboxamide hydrochloride](/img/structure/B5570766.png)

![3-(3-methoxyphenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5570774.png)

![2-methoxy-3-{[3-(trifluoromethyl)phenyl]amino}naphthoquinone](/img/structure/B5570777.png)

![2,3,4-trimethyl-9-phenyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5570790.png)